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Compound of Interest

Compound Name: Tyr-Uroguanylin (mouse, rat)

Cat. No.: B6299568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of two endogenous ligands of

guanylate cyclase C (GC-C), Tyr-Uroguanylin and guanylin, in the context of the mouse

intestine. The information is supported by experimental data to assist researchers and

professionals in drug development. It is important to note that while the term "Tyr-Uroguanylin"

was specified, the available scientific literature predominantly refers to this peptide as

uroguanylin. This guide will proceed using the standard nomenclature, "uroguanylin."

Executive Summary
Uroguanylin and guanylin are peptide hormones that play a crucial role in regulating intestinal

fluid and electrolyte homeostasis through the activation of the GC-C receptor. This activation

leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn

modulates ion transport. Experimental evidence indicates that the relative potency of these two

peptides is highly dependent on the pH of the intestinal lumen. Uroguanylin exhibits greater

potency in the acidic environment of the proximal small intestine, while guanylin is more potent

in the more alkaline environment of the distal intestine.

Data Presentation: Quantitative Comparison
Direct quantitative comparisons of the potency of uroguanylin and guanylin in mouse intestinal

tissue are limited in the publicly available literature. However, studies on the human colon

carcinoma cell line, T84, which expresses the same GC-C receptor, provide valuable insights
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into their relative activities. It is important to note that higher concentrations of GC-C ligands

are generally required to elicit responses in the mouse gut compared to human GC-C.

Table 1: pH-Dependent Potency of Uroguanylin and Guanylin in Stimulating cGMP

Accumulation in T84 Cells

Peptide Optimal pH Relative Potency
Observations in
Mouse Intestine

Uroguanylin Acidic (pH 5.0)

~100-fold more potent

than guanylin at pH

5.0.[1]

The stimulatory action

of uroguanylin on

short-circuit current is

enhanced in the acidic

lumen of the mouse

proximal duodenum

(pH 5.0-5.5).[2]

Guanylin Alkaline (pH 8.0)

More potent than

uroguanylin at pH 8.0.

[1]

In guanylin-deficient

mice, the proximal

colon shows altered

responsiveness to

secretagogues.[3]

Table 2: In Vivo Effects on Intestinal Fluid Secretion in Suckling Mice

Peptide
Route of
Administration

Fluid Secretion
Stimulation

Potency
Comparison

Uroguanylin Oral Yes
More potent than

guanylin.[4]

Guanylin Oral No

Less potent than

uroguanylin and STa.

[4]

STa (Heat-stable

enterotoxin)
Oral Yes

Most potent of the

three.[4]
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Signaling Pathway
Uroguanylin and guanylin both bind to the extracellular domain of the GC-C receptor located on

the apical membrane of intestinal epithelial cells. This binding induces a conformational change

in the receptor, activating its intracellular guanylate cyclase domain. This domain catalyzes the

conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then

activate cGMP-dependent protein kinase II (PKGII), which phosphorylates and activates the

cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and inhibits the

Na+/H+ exchanger 3 (NHE3). The net result is an increase in chloride and bicarbonate

secretion into the intestinal lumen and an inhibition of sodium absorption, leading to fluid

secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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